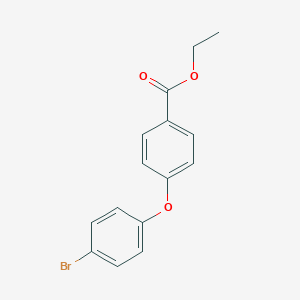

Ethyl 4-(4-bromophenoxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

ethyl 4-(4-bromophenoxy)benzoate |

InChI |

InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |

InChI Key |

MMTZIMQMZQYQQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Investigations

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, a detailed model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

Analysis of a single crystal of Ethyl 4-(4-bromophenoxy)benzoate would provide unambiguous insight into its solid-state conformation. Key structural features that would be determined include:

Ester Group Planarity: The ester functional group (-COO-) is expected to be largely planar. X-ray analysis would confirm the degree of planarity and the conformation of the ethyl group attached to it.

Intermolecular Interactions: In the crystal lattice, molecules would be expected to pack in a highly ordered fashion, stabilized by various non-covalent interactions. These could include π-π stacking interactions between the aromatic rings, dipole-dipole interactions, and potentially weak C-H···O or C-H···Br hydrogen bonds. Halogen bonding, an interaction involving the bromine atom, might also play a role in the crystal packing.

These parameters collectively define the molecule's architecture in the solid phase, which is crucial for understanding its physical properties.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties, and their control is critical in materials science and pharmaceutical development.

Powder X-ray diffraction (PXRD) is the primary technique used to analyze polycrystalline samples and identify different polymorphic forms. Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific form. Although no specific polymorphs of this compound have been reported, PXRD would be the essential tool for their discovery and characterization. By comparing the PXRD pattern of a new batch to a reference pattern, one can confirm phase purity or identify the presence of a new or unintended polymorph.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular skeleton. Based on established principles and data from similar structures, a hypothetical but predictive analysis can be performed.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The ethyl group would present as a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The four protons on the benzoate (B1203000) ring and the four protons on the bromophenoxy ring would appear as two distinct sets of doublets, characteristic of para-substituted aromatic systems.

¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the ester would be the most downfield signal. The aromatic region would show signals for the eight distinct phenyl carbons, with those directly bonded to oxygen or bromine being significantly shifted. The two carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR | Predicted ¹³C NMR | | :--- | :--- | :--- | | | Shift (ppm) | Multiplicity | Integration | Shift (ppm) | | -CH₃ | ~1.4 | Triplet | 3H | ~14 | | -CH₂- | ~4.4 | Quartet | 2H | ~61 | | Carbonyl (C=O) | - | - | - | ~165 | | Aromatic C-H (ortho to ester) | ~8.1 | Doublet | 2H | ~132 | | Aromatic C-H (meta to ester) | ~7.0 | Doublet | 2H | ~118 | | Aromatic C-H (ortho to ether) | ~7.6 | Doublet | 2H | ~133 | | Aromatic C-H (meta to ether) | ~7.0 | Doublet | 2H | ~122 | | Quaternary C (ipso to ester) | - | - | - | ~129 | | Quaternary C (ipso to ether, benzoate) | - | - | - | ~162 | | Quaternary C (ipso to ether, bromophenyl) | - | - | - | ~155 | | Quaternary C (ipso to Br) | - | - | - | ~119 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the -CH₂- and -CH₃ protons of the ethyl group. It would also confirm the through-bond connectivity of adjacent protons within each of the para-substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would definitively link the proton signals of the ethyl group and the aromatic rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular fragments. Key expected correlations would include:

The -CH₂- protons of the ethyl group to the carbonyl carbon.

The aromatic protons ortho to the ester group to the carbonyl carbon.

The aromatic protons on the benzoate ring (meta to the ester) to the ether-linked carbon.

The aromatic protons on the bromophenoxy ring to the ether-linked carbon on the opposite ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space correlations between the protons on the benzoate ring and the protons on the bromophenoxy ring, providing valuable information about the molecule's preferred conformation and rotational dynamics in solution.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound would be dominated by several key absorptions:

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching of the ester carbonyl group.

C-O Stretches: Two distinct C-O stretching bands would be expected: one for the ester linkage and another for the diaryl ether linkage.

Aromatic Vibrations: Multiple bands would appear corresponding to the C=C stretching and C-H bending vibrations within the two aromatic rings.

C-Br Stretch: A weaker absorption in the low-frequency (fingerprint) region of the spectrum would correspond to the C-Br stretching vibration.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | ~1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Diaryl Ether C-O-C | Asymmetric Stretch | ~1240 | Strong |

| Ester C-O | Stretch | ~1100 | Strong |

These combined spectroscopic and crystallographic techniques provide a powerful and comprehensive approach to the structural characterization of this compound, defining its architecture from the atomic to the supramolecular level.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₅H₁₃BrO₃), the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance youtube.com.

This isotopic distribution would result in a characteristic M+ and M+2 molecular ion cluster in the mass spectrum, with the two peaks being of almost equal intensity and separated by approximately 2 m/z units youtube.com. HRMS would be able to distinguish the exact masses of these isotopic peaks, confirming the presence of one bromine atom. Gas chromatography coupled with HRMS (GC-HRMS) is a powerful technique for the analysis of such brominated compounds in various matrices documentsdelivered.com.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₅H₁₃⁷⁹BrO₃ | 320.0048 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule.

For this compound, several key fragmentation pathways can be predicted. The fragmentation of esters often proceeds through characteristic pathways. One common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. Another possibility is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely for this specific structure.

The ether linkage also provides a site for fragmentation. Cleavage of the C-O ether bond could lead to ions corresponding to the bromophenoxy and ethyl benzoate moieties. The presence of the stable aromatic rings would lead to fragment ions where the charge is retained on the aromatic portions.

Predicted Fragmentation Pathways:

Loss of the ethoxy group: The molecular ion could lose an ethoxy radical (•OC₂H₅) to form the 4-(4-bromophenoxy)benzoyl cation.

Cleavage of the ether bond: Fragmentation at the ether linkage could result in a bromophenoxy cation or a radical cation, and a neutral or charged ethyl benzoate fragment.

Loss of CO: Subsequent loss of carbon monoxide (CO) from acylium ions is a common fragmentation pathway.

Fragments from the bromophenyl group: The bromophenyl moiety itself can fragment, for example, by loss of the bromine atom.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 320/322 | 275/277 | C₂H₅O• | [Br-C₆H₄-O-C₆H₄-CO]⁺ |

| 320/322 | 173/175 | C₈H₇O₂• | [Br-C₆H₄-O]⁺ |

| 320/322 | 149 | C₇H₄BrO• | [C₆H₄-COOC₂H₅]⁺ |

Reactivity and Chemical Transformations of Ethyl 4 4 Bromophenoxy Benzoate

Cross-Coupling Reactions at the Bromo-Substituted Aromatic Ring

The carbon-bromine (C-Br) bond on one of the aromatic rings of Ethyl 4-(4-bromophenoxy)benzoate is a key site for synthetic modification. Aryl bromides are common and effective substrates in a multitude of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. While specific literature detailing the cross-coupling reactions of this compound is not extensively documented, its chemical structure makes it an ideal candidate for such transformations. The following sections describe the expected reactivity based on well-established protocols for aryl bromides.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. researchgate.net For this compound, the C-Br bond would serve as the electrophilic site for oxidative addition to a Pd(0) catalyst.

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. youtube.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. youtube.com

This reaction would effectively replace the bromine atom with a new aryl, vinyl, or alkyl group, depending on the boronic acid used. The reaction conditions are generally mild and tolerant of various functional groups, including the ester moiety present in the molecule. researchgate.netnih.gov

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Ligand | SPhos, XPhos | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, KF | Activates boron reagent |

| Solvent | Toluene, Dioxane, Water/Ethanol (B145695) | Reaction medium |

| Table 1: Typical components for a Suzuki-Miyaura coupling reaction. |

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org this compound is a suitable aryl bromide substrate for this transformation, which would result in the formation of an alkynylated diaryl ether.

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the copper acetylide and reductive elimination to yield the product. libretexts.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium center. rsc.org

Copper-free Sonogashira protocols have also been developed, often requiring stronger bases or specific ligands to facilitate the direct reaction of the alkyne with the palladium complex. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct, forms acetylide |

| Solvent | THF, DMF, Toluene | Reaction medium |

| Table 2: Typical components for a Sonogashira coupling reaction. |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone for the synthesis of anilines and their derivatives. This compound could be coupled with a wide range of primary or secondary amines, amides, or carbamates.

The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium amido complex. numberanalytics.com

Reductive Elimination: This key step forms the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst. numberanalytics.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. numberanalytics.comacs.org The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). numberanalytics.com

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophilic partner |

| Amine | Morpholine, Aniline | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes catalyst, facilitates C-N elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

| Table 3: Typical components for a Buchwald-Hartwig amination reaction. |

Other Palladium and Nickel-Catalyzed Cross-Couplings

Beyond the three named reactions above, the aryl bromide moiety of this compound is amenable to other important cross-coupling transformations.

Palladium-Catalyzed Cyanation: The bromine atom can be substituted with a nitrile group (–CN) using a cyanide source. Modern methods often employ less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst. rsc.orgatlanchimpharma.comnih.gov This reaction provides a route to aromatic nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups. nih.gov

Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. Nickel-catalyzed Kumada coupling, for example, involves the reaction of an aryl halide with a Grignard reagent (R-MgBr). rhhz.netnih.gov This allows for the formation of C-C bonds with alkyl or aryl Grignard reagents. Nickel catalysis is particularly effective for coupling with sp³-hybridized carbon nucleophiles and can be used to construct aryl-substituted quaternary carbon centers. nih.gov Other nickel-catalyzed reactions include reductive cross-couplings of aryl bromides with alkyl bromides. rsc.org

Hydrolysis and Transesterification Pathways of the Ester Moiety

The ethyl ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are typically catalyzed by acid or base.

Acid-Catalyzed Hydrolysis and Transesterification Mechanisms

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), the ethyl ester group of this compound will undergo hydrolysis to yield 4-(4-bromophenoxy)benzoic acid and ethanol. libretexts.org The reaction is an equilibrium process, and the use of a large excess of water can drive it towards the products. chemguide.co.ukwikipedia.org

The mechanism proceeds through several key steps: chemguide.co.ukyoutube.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen. This converts the ethoxy group into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Acid-Catalyzed Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, reacting it with a different alcohol (e.g., methanol) under acidic conditions would result in the formation of Mthis compound and ethanol. byjus.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Hydrolysis and Transesterification Mechanisms

The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions, typically under basic conditions.

Base-Catalyzed Hydrolysis:

The hydrolysis of esters in the presence of a base, also known as saponification, is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism. For this compound, the reaction with a hydroxide (B78521) ion (e.g., from sodium hydroxide) leads to the formation of 4-(4-bromophenoxy)benzoic acid and ethanol. wikipedia.orgjsynthchem.combldpharm.com The process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. jsynthchem.combldpharm.com

The mechanism involves the following steps:

Nucleophilic attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. wikipedia.org

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. wikipedia.org

Proton transfer: The ethoxide ion, being a strong base, deprotonates the newly formed 4-(4-bromophenoxy)benzoic acid to yield ethanol and the 4-(4-bromophenoxy)benzoate anion. wikipedia.org

The presence of the electron-withdrawing 4-bromophenoxy group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. In a base-catalyzed transesterification of this compound, an alkoxide (e.g., methoxide, CH₃O⁻) would act as the nucleophile, attacking the carbonyl carbon. This would lead to the substitution of the original ethyl group with the new alkyl group from the alcohol, forming a new ester and ethanol as a byproduct. The mechanism is analogous to that of base-catalyzed hydrolysis. This reaction is useful for modifying the ester functionality to alter the physical or chemical properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Benzoate Rings (if observed)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dntb.gov.ualibretexts.org The regioselectivity of EAS on this compound is dictated by the electronic effects of the substituents on both aromatic rings. achemblock.comnih.govnih.gov

On the 4-Bromophenoxy Ring:

This ring is substituted with a bromine atom and a phenoxy group (-OAr).

Phenoxy group (-OAr): The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack.

Bromine atom (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Given that the para position is already occupied by the bromine atom, electrophilic attack on the phenoxy ring is directed to the positions ortho to the ether linkage.

On the Benzoate Ring:

This ring is substituted with an ethyl ester group (-COOEt).

Ethyl ester group (-COOEt): This group is deactivating and a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, which destabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Therefore, substitution is directed to the meta position.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of EAS |

| Phenoxy | -OAr | Activating (Resonance) | ortho, para | ortho to the ether linkage |

| -Br | Deactivating (Induction), ortho, para-directing (Resonance) | ortho, para | ||

| Benzoate | -COOEt | Deactivating (Induction and Resonance) | meta | meta to the ester group |

Nucleophilic Aromatic Substitution Reactions (if activation allows)

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. nih.govorganic-chemistry.orgsigmaaldrich.commdpi.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. sigmaaldrich.commdpi.com

In this compound, the leaving group would be the bromide ion from the 4-bromophenoxy ring. For NAS to occur, this ring must be sufficiently electron-deficient. The substituents on this ring are the bromine atom itself and the ether linkage. The ether linkage is an electron-donating group, which would deactivate the ring towards nucleophilic attack. The ester group on the other ring has an electron-withdrawing effect, but its influence across the ether linkage is attenuated.

Therefore, under standard NAS conditions, the displacement of the bromine atom in this compound is not highly favorable. The ring is not considered to be strongly activated for this type of reaction. However, more forcing conditions or the use of specific catalysts might enable such transformations. For instance, copper-catalyzed Ullmann-type reactions can facilitate the substitution of aryl halides under conditions where traditional NAS is not feasible. wikipedia.org

Directed Functionalization Strategies for New Chemical Entities

The structure of this compound offers several handles for directed functionalization to generate new chemical entities. The bromine atom and the ester group are the primary sites for modification.

Reactions at the Bromine Atom:

The carbon-bromine bond on the phenoxy ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds. nih.govwhiterose.ac.uk This is a powerful method for constructing complex molecular architectures.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of new C-O, C-N, and C-S bonds by coupling the aryl bromide with alcohols, amines, or thiols. wikipedia.org This can be used to introduce a wide range of functional groups in place of the bromine atom.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could also be employed to introduce alkenyl, alkynyl, and amino groups, respectively.

Modifications of the Ester Group:

The ethyl ester group on the benzoate ring can be transformed into other functional groups.

Hydrolysis: As discussed in section 4.2.2, base-catalyzed hydrolysis converts the ester to a carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride.

Amidation: The ester can be converted directly to an amide by reaction with an amine (aminolysis).

These functionalization strategies make this compound a versatile building block for the synthesis of a diverse range of more complex molecules with potential applications in materials science and medicinal chemistry. nih.govnih.govnih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 4 4 Bromophenoxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For Ethyl 4-(4-bromophenoxy)benzoate, DFT calculations would provide significant insights.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. This optimized geometry is fundamental for all subsequent calculations. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Absorption)

DFT calculations can predict various spectroscopic parameters that can be compared with experimental data for validation. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the structural elucidation of the compound. Similarly, the prediction of the Infrared (IR) spectrum would show the characteristic vibrational frequencies corresponding to different functional groups present in this compound. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum, providing information about how the molecule interacts with light.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict the reactive sites of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule or a system of molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations could reveal the different conformations it can adopt and their relative stabilities. Additionally, these simulations can shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atom, which govern the bulk properties of the material.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to investigate the step-by-step process of chemical reactions. For this compound, theoretical methods could be used to elucidate the mechanisms of its synthesis or its potential degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed, providing insights into the reaction kinetics and thermodynamics that would be difficult to obtain experimentally.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. If a dataset of related compounds with known properties were available, a QSPR model could be developed to predict various material properties of this compound, such as its melting point, boiling point, or solubility. This would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. Such models are highly valuable for the rational design of new materials with desired characteristics.

In the absence of specific research on this compound, the detailed computational data for the tables below cannot be provided. The tables are presented as a template for how such data would be organized if it were available.

Table 1: Calculated Spectroscopic Parameters for this compound

| Parameter | Calculated Value |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| IR (cm⁻¹) | Data not available |

| UV-Vis (nm) | Data not available |

Table 2: Frontier Molecular Orbital Properties and Reactivity Indices of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Applications in Advanced Materials Science and Organic Synthesis

Precursor in Liquid Crystal Synthesis and Mesophase Engineering

The elongated and rigid structure of the 4-(4-bromophenoxy)benzoate core is a key feature that makes it an excellent candidate for constructing molecules that exhibit liquid crystalline properties. Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, and their molecules are typically anisotropic, or "rod-like" (calamitic), in shape.

Ethyl 4-(4-bromophenoxy)benzoate serves as a fundamental building block for calamitic liquid crystals. The diaryl ether core provides the necessary structural rigidity and linearity that promotes the formation of ordered, yet fluid, mesophases upon changes in temperature (thermotropic) or in the presence of a solvent (lyotropic). By chemically modifying the molecule—for instance, by replacing the ethyl ester with a longer alkyl chain or by using the bromine atom to link to other mesogenic units—scientists can design new compounds with specific liquid crystalline phases (e.g., nematic, smectic). The presence of different structural units, such as benzoate (B1203000) and bromophenoxy groups, is common in molecules designed to exhibit these properties. researchgate.net The characterization of such materials typically involves differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) to identify their mesophase behavior. nih.govresearchgate.net

Liquid Crystalline Polymers (LCPs) are materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. This compound can be chemically converted into a monomer suitable for polymerization. For example, the ester group can be hydrolyzed to a carboxylic acid, and the bromine atom can be transformed into another reactive group. This resulting bifunctional monomer can then be incorporated into polyester (B1180765) or polyether backbones. The rigid 4-(4-bromophenoxy)benzoate units within the polymer chain encourage the polymer to self-assemble into ordered domains, imparting high tensile strength, thermal stability, and chemical resistance to the resulting LCP.

Building Block for Organic Electronics and Optoelectronic Materials

In the field of organic electronics, there is a high demand for stable, processable, and electronically active organic molecules. The diaryl ether framework of this compound provides a robust scaffold, while the bromine atom offers a crucial reactive site for building the larger, conjugated systems required for electronic applications.

The development of materials for OLEDs and OPVs relies heavily on the synthesis of complex molecules with tailored electronic properties. rsc.orggoogle.com The bromine atom on the this compound ring is a key feature, serving as a versatile "handle" for palladium-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the aryl bromide with an aryl boronic acid. mdpi.comnih.gov This strategy enables the extension of the molecule's conjugation, linking the stable diaryl ether core to other aromatic or heteroaromatic systems. This process is fundamental for tuning the energy levels (HOMO/LUMO) of the final material, a critical factor in the performance of OLED emitters, hosts, and OPV donor or acceptor materials. rsc.org

The performance of OFETs depends on the ability of the semiconductor material to effectively transport charge, which in turn relies on the molecular packing and electronic coupling in the solid state. The rigid diaryl ether core of this compound can be used as a foundational element in the synthesis of larger molecules for OFETs. Through synthetic pathways such as the Suzuki or Stille coupling reactions, the brominated precursor can be elaborated into extended π-conjugated systems. The inherent stability of the ether linkage contributes to the operational stability of the final device, while the tailored molecular architecture influences the thin-film morphology and charge carrier mobility.

Intermediate in the Synthesis of Specialty Chemicals and Advanced Reagents

Beyond materials science, this compound is a valuable intermediate for synthesizing a variety of complex organic molecules, including pharmaceuticals and advanced reagents, due to its distinct reactive sites.

The most common method for synthesizing the diaryl ether core of this molecule is the Ullmann condensation. wikipedia.orggoogle.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.orgumass.edu Modern variations of this method have been developed to proceed under milder conditions, expanding its applicability. cmu.edujsynthchem.com

Once synthesized, the compound offers two primary points for chemical modification:

The Ethyl Ester Group: This group can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-(4-bromophenoxy)benzoic acid. This acid can then be converted into acid chlorides, amides, or other esters, or used as a coupling partner in further reactions.

The Bromo Group: The bromine atom is a highly versatile functional group in organic synthesis. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, researchgate.net Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. Furthermore, it can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, which can then react with a wide range of electrophiles to form new carbon-carbon bonds. This reactivity makes it a key intermediate in the synthesis of complex molecules where a substituted diaryl ether moiety is required. ijcce.ac.ir

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 4-[(4-bromophenyl)oxy]benzoate |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 337.17 g/mol |

| CAS Number | 38166-33-9 |

| Appearance | White to off-white solid |

Polymer Chemistry Applications for Functional Materials Development

Monomer in Condensation Polymerization for Functional Polymers

This compound possesses the key characteristics of a monomer suitable for condensation polymerization, specifically through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ester group can activate the carbon-bromine bond towards substitution by a suitable nucleophile. This reactivity is analogous to the mechanisms employed in the synthesis of high-performance poly(aryl ether)s.

One plausible route for polymerization is through an Ullmann condensation-type reaction. wikipedia.orgorganic-chemistry.org In this scenario, the bromine atom on the phenoxy ring could react with a bisphenol in the presence of a copper catalyst to form an ether linkage, leading to the formation of a poly(ether-ester). The reaction would proceed via the formation of a copper(I) phenoxide, which then displaces the bromide on another monomer molecule. wikipedia.org The resulting polymer would feature repeating ether and ester functionalities within its backbone, potentially imparting a unique combination of thermal stability, solubility, and mechanical properties.

The general scheme for such a polymerization could involve the self-condensation of a hydrolyzed form of the monomer or co-polymerization with another aromatic diol. The conditions for such reactions typically involve high temperatures and polar aprotic solvents.

Table 1: Hypothetical Condensation Polymerization of a Derivative of this compound

| Parameter | Condition |

| Monomer | 4-(4-bromophenoxy)benzoic acid (hydrolyzed form) |

| Co-monomer | Bisphenol A |

| Catalyst | Copper(I) salt (e.g., CuI) |

| Solvent | N-methylpyrrolidone (NMP), Dimethylformamide (DMF) |

| Temperature | > 200 °C |

| Resulting Polymer | Poly(ether-ester) |

It is important to note that the reactivity of the C-Br bond is generally lower than that of C-F or C-Cl bonds in nucleophilic aromatic substitution reactions, which might necessitate more forcing reaction conditions. masterorganicchemistry.com

Functionalization of Polymer Backbones via Post-Polymerization Modification

The presence of the aryl bromide in this compound makes it a candidate for the functionalization of pre-existing polymers through post-polymerization modification. This technique allows for the introduction of specific chemical moieties onto a polymer backbone, thereby tailoring its properties for specific applications. rsc.orgrsc.orgcapes.gov.br

Polymers containing nucleophilic side chains, such as hydroxyl or amine groups, could be modified by reacting them with this compound. For instance, a polymer with pendant phenol groups could undergo a Williamson ether synthesis-type reaction with the brominated compound to attach the 4-(ethoxycarbonyl)phenoxy group to the polymer backbone. This would introduce both an ether linkage and an ester group, potentially altering the polymer's solubility, thermal behavior, and affinity for other materials.

Conversely, and perhaps more significantly, polymers that already contain aryl halide functionalities can be modified with a derivative of this compound. For example, a polymer with pendant bromo-phenyl groups could be functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, if the ester were first converted to a terminal alkyne. nih.gov This approach offers a versatile method for creating complex polymer architectures.

The modification of polymers through these routes can lead to materials with enhanced properties, such as improved thermal stability, altered dielectric properties, or the introduction of sites for further chemical reactions. mdpi.com

Table 2: Illustrative Post-Polymerization Modification Reaction

| Polymer Backbone | Functional Group on Backbone | Modifying Agent | Reaction Type | Potential Outcome |

| Poly(vinyl phenol) | Hydroxyl (-OH) | This compound | Williamson Ether Synthesis | Introduction of ether-ester side chains |

| Brominated Polystyrene | Bromo (-Br) | 4-hydroxyphenoxy ethyl benzoate | Ullmann Ether Synthesis | Grafting of phenoxy-ester moieties |

The development of such functionalized polymers is a key area of research in materials science, with potential applications in electronics, membranes, and biomedical devices. rsc.orgmdpi.com

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Pathways

The classical synthesis of diaryl ethers like Ethyl 4-(4-bromophenoxy)benzoate often relies on the Ullmann condensation. wikipedia.org This method, while effective, typically requires harsh reaction conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents (e.g., N-methylpyrrolidone, dimethylformamide), and stoichiometric amounts of copper. wikipedia.org Modern research is actively seeking more environmentally benign and efficient alternatives.

A significant area of development is microwave-assisted organic synthesis (MAOS) . This technique offers a substantial reduction in reaction times, often from hours to mere minutes, and can lead to higher yields with simpler workup procedures. tandfonline.comnih.gov For the synthesis of diaryl ethers, microwave irradiation has been shown to facilitate the coupling of phenols with activated aryl halides, sometimes even without the need for a catalyst. acs.orgacs.orgnih.gov The high temperatures achieved through rapid microwave heating in solvents like dimethyl sulfoxide (B87167) (DMSO) can dramatically accelerate the nucleophilic aromatic substitution (SNAr) reaction. acs.org

Another promising green approach is the use of photocatalysis . Visible-light photoredox catalysis, for instance, can enable the cleavage and formation of C–O bonds in diaryl ethers under ambient temperature and pressure. acs.orgresearchgate.net Uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated, using water as the oxygen source, which represents a significant step towards sustainable chemical transformations. acs.org

| Synthetic Method | Typical Conditions | Advantages | Key Research Focus |

| Traditional Ullmann | High temp. (>200°C), polar solvents, stoichiometric Cu wikipedia.org | Established method | N/A |

| Microwave-Assisted | 5-15 min reaction time, often catalyst-free acs.orgacs.org | Rapid, high yields, cleaner reactions nih.gov | Catalyst-free systems, broader substrate scope |

| Photocatalysis | Visible light, room temperature acs.orgresearchgate.net | Mild conditions, use of sustainable reagents | Development of efficient photocatalysts |

| Nano-catalysis | Recyclable catalysts (e.g., nano-CuO) nih.gov | Catalyst reusability, milder conditions rsc.org | Enhancing catalyst stability and activity |

| Green Solvents | Use of water or ionic liquids researchgate.netrsc.org | Reduced environmental toxicity | Catalyst performance in aqueous media |

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic pathways discussed above, a detailed understanding of the reaction mechanism and kinetics is essential. Advanced in situ characterization techniques, which monitor the reaction as it happens, are invaluable tools for gaining these insights.

High-speed scanning tunneling microscopy (STM) has emerged as a powerful technique for visualizing chemical reactions at the single-molecule level. For on-surface Ullmann-type reactions, high-speed STM can capture the dynamics of molecular self-assembly and coupling events in real-time. nih.govacs.org This allows researchers to observe the formation of intermediate species, such as organometallic complexes, and understand their role in the reaction pathway, which is critical for designing strategies to minimize defects and control polymerization. nih.govacs.org

Spectroscopic methods , particularly UV-Visible (UV-Vis) absorption spectroscopy, offer a non-destructive, real-time approach to monitor the concentration of reactants and products. researchgate.net By tracking changes in the absorption spectrum over time, detailed kinetic profiles can be constructed, aiding in the elucidation of reaction mechanisms and the optimization of process parameters. researchgate.net

| Technique | Information Gained | Application to Synthesis of this compound |

| High-Speed STM | Real-time imaging of molecular assembly and bond formation on surfaces nih.govacs.org | Understanding the mechanism of surface-catalyzed synthesis pathways. |

| Reaction Calorimetry | Reaction kinetics, enthalpy, catalyst deactivation rates acs.org | Optimizing temperature, catalyst loading, and ligand choice for efficiency. |

| In Situ UV-Vis Spectroscopy | Real-time concentration of species, reaction progress researchgate.net | Monitoring reaction kinetics and ensuring complete conversion. |

Integration into Hybrid Organic-Inorganic Materials

The structure of this compound, with its rigid aromatic core and reactive sites, makes it an interesting candidate for an organic building block in hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic solids (e.g., rigidity, thermal stability) at the molecular level.

Future research could focus on incorporating this molecule, or its derivatives, into porous frameworks. For example, it could serve as an organic linker in the synthesis of non-ordered porous hybrid materials via sol-gel routes using silsesquioxane precursors. rsc.org Such materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in catalysis, separations, and sensing. rsc.org

Another avenue involves its use in creating nanocomposites. Bioactive glass nanoparticles (nBGs), for instance, have been incorporated into hybrid matrices to create materials with enhanced osteoinductive properties for biomedical applications. nih.gov By functionalizing this compound to act as a coupling agent or as part of the organic matrix, new composite materials with tailored mechanical and bioactive properties could be developed. The synthesis of these hybrids often involves creating covalent bonds between the organic and inorganic phases, ensuring a stable and integrated material. nih.gov

Sustainable Chemistry Approaches in Production and Applications

The principles of green chemistry provide a framework for making the entire lifecycle of a chemical compound more environmentally sustainable. jddhs.com For this compound, this extends beyond just the initial synthesis to its use and potential degradation.

A key focus is the implementation of energy-efficient techniques . As mentioned, microwave-assisted synthesis is one such method. mdpi.com Another is the transition from batch processing to continuous flow processing . Continuous flow reactors offer better heat and mass transfer, improved safety for handling hazardous intermediates, and can lead to higher yields and purity, all while reducing waste and energy consumption. mdpi.com

Catalyst recycling is another cornerstone of sustainable chemistry. jddhs.com The use of heterogeneous or magnetically separable nano-catalysts allows for the easy removal of the catalyst from the reaction mixture and its reuse in subsequent batches, which is both economically and environmentally beneficial. nih.govjsynthchem.com

Furthermore, a holistic approach involves evaluating the entire process based on green chemistry metrics, such as atom economy, E-factor (environmental factor), and process mass intensity. This was successfully demonstrated by Merck in their redesigned synthesis of the drug Aprepitant, where a new, greener route significantly reduced waste and the use of raw materials. epa.gov A similar lifecycle assessment for the production and use of this compound could guide the development of truly sustainable processes. This includes choosing greener solvents that are less toxic, derived from renewable resources, and biodegradable. patsnap.com

Theoretical Advancements in Predicting Material Performance and Reactivity

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of new materials and reactions. In the context of this compound, theoretical advancements can provide predictive insights that guide experimental work.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms for its synthesis. By modeling the energy profiles of different reaction pathways, researchers can identify the most likely mechanism, understand the role of the catalyst and ligands, and predict the effects of substituents on reactivity. This knowledge is invaluable for designing more efficient catalytic systems.

Furthermore, molecular modeling can be used to predict the properties of materials incorporating this compound. For instance, if this molecule is used as a monomer in a polymer or a linker in a metal-organic framework (MOF), computational simulations can predict the resulting material's structural, mechanical, thermal, and electronic properties. This predictive capability can screen potential candidates before their synthesis, saving significant time and resources. For example, modeling has been used to understand the inhibition mechanism of diaryl ethers with specific enzymes, and similar approaches could predict the interaction of materials derived from this compound with other molecules. nih.gov This allows for the rational design of materials with targeted functionalities.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-bromophenoxy)benzoate, and how is reaction completion monitored?

this compound can be synthesized via nucleophilic aromatic substitution, where 4-bromophenol reacts with a suitably functionalized benzoate ester. For example, derivatives of ethyl 4-aminobenzoate have been used as precursors, undergoing reactions with brominated reagents followed by deamination or substitution steps . Reaction completion is typically monitored using thin-layer chromatography (TLC) to track intermediate formation and high-resolution spectral techniques (e.g., ¹H/¹³C NMR, IR) to confirm final product purity and structural integrity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key methods include:

- TLC : To assess reaction progress and intermediate purity .

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons, ester groups), while ¹³C NMR confirms carbon frameworks and substituent effects .

- IR Spectroscopy : Detects functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and aryl ether linkages .

- X-ray Crystallography : For absolute structural confirmation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures, particularly for resolving steric or electronic effects in the solid state .

Advanced Research Questions

Q. How can bromination reactions in the synthesis of bromophenoxy benzoate derivatives be optimized?

Bromination efficiency depends on reaction conditions:

- Temperature : Elevated temperatures (40–60°C) enhance reactivity but require careful control to avoid side reactions like debromination .

- Catalysts : Palladium catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling steps, as seen in analogous syntheses of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and facilitate bromine incorporation .

Q. What methodological considerations are critical when using X-ray crystallography to determine the structure of this compound?

- Data Collection : High-resolution diffraction data (≤1.0 Å) is essential for resolving heavy atoms (e.g., bromine) and minimizing thermal motion artifacts .

- Refinement : SHELXL’s robust refinement algorithms handle twinning or disordered regions, common in brominated aromatic systems .

- Validation : Tools like the R-factor and residual electron density maps ensure model accuracy .

Q. How do co-initiators influence the reactivity of ethyl benzoate derivatives in polymerization, and how can conflicting data be resolved?

Ethyl 4-(dimethylamino)benzoate (EDAB) acts as a co-initiator in radical polymerization, where its electron-donating dimethylamino group enhances redox interactions with photoinitiators like diphenyliodonium hexafluorophosphate (DPI). Conflicting data on conversion rates (e.g., EDAB vs. methacrylate-based co-initiators) can arise from:

- Concentration Effects : Higher EDAB concentrations (1:2 co-initiator/amine ratio) improve crosslinking efficiency .

- Experimental Replication : Systematic variation of DPI/EDAB ratios and real-time FT-IR monitoring of conversion kinetics resolves discrepancies .

Q. What strategies address contradictions in spectral data for bromophenoxy benzoate derivatives?

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups and molecular weight .

- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR vibrations, aiding in peak assignment for complex spectra .

Methodological Challenges and Solutions

Q. How can researchers mitigate hazards when handling this compound or its precursors?

- Safety Protocols : Use fume hoods for bromination steps to avoid inhalation of bromine vapors .

- Protective Equipment : Nitrile gloves and goggles prevent skin/eye contact with irritants like 4-bromophenylacetic acid derivatives .

- Waste Management : Halogenated byproducts require segregated disposal per local regulations .

Q. What advanced synthetic routes enable functionalization of this compound for targeted applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.